4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H26N6O4 and its molecular weight is 450.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
Compounds with structures similar to the specified chemical have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For example, N-Mannich bases derived from oxadiazoles have shown broad-spectrum antibacterial activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Additionally, these compounds displayed potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (L. H. Al-Wahaibi et al., 2021).
Antipsychotic Agents
Heterocyclic carboxamides, a category that includes compounds with structures similar to the one , have been explored for their potential as antipsychotic agents. These compounds have been evaluated for their binding affinity to dopamine, serotonin receptors, and their efficacy in vivo, showing promise as potential treatments with fewer side effects compared to existing medications (M. H. Norman et al., 1996).
Anticancer Properties
A novel series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. Some of these compounds demonstrated significant anticancer activity against the HeLa cell line, highlighting the potential of similar structures in cancer research (A. K. Ajeesh Kumar et al., 2016).
Tuberculostatic Activity
Compounds with phenylpiperazine and oxadiazole moieties have been synthesized and tested for their tuberculostatic activity. These studies have identified compounds with minimum inhibiting concentrations within a specific range, indicating potential applications in the treatment of tuberculosis (H. Foks et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of the compound “4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide” are currently unknown .
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through hydrogen bonding . The presence of the oxadiazole ring, a well-known pharmacophore, suggests it could have various therapeutic effects .
Biochemical Pathways
Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists . Therefore, it’s possible that this compound could affect similar pathways.
Eigenschaften
IUPAC Name |
4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4/c1-31-18-11-17(12-19(13-18)32-2)25-23(30)29-9-7-28(8-10-29)20-6-5-16(14-24-20)21-26-22(33-27-21)15-3-4-15/h5-6,11-15H,3-4,7-10H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEQTKDGIBDVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.